molecular formula C22H25NO5S B281241 Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281241
M. Wt: 415.5 g/mol
InChI Key: ZDZNWARTBJJVQC-UHFFFAOYSA-N
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Description

Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BDBFC and belongs to the class of benzofuran derivatives. BDBFC has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

BDBFC has been reported to exert its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in the inflammatory and oxidative stress pathways. BDBFC also modulates the expression of genes involved in cell proliferation and apoptosis. The exact mechanism of action of BDBFC is still under investigation.
Biochemical and Physiological Effects:
BDBFC has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. BDBFC also decreases the levels of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, BDBFC has been reported to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).

Advantages and Limitations for Lab Experiments

BDBFC has several advantages for use in lab experiments. It is stable and can be easily synthesized in high yields. BDBFC is also soluble in various solvents, making it suitable for use in different experimental setups. However, the limitations of BDBFC include its potential toxicity and lack of studies on its long-term effects.

Future Directions

Several future directions for the research on BDBFC can be explored. These include investigating its potential use in treating other neurodegenerative diseases such as Huntington's disease and Amyotrophic lateral sclerosis (ALS). Additionally, further studies can be conducted to understand the mechanism of action of BDBFC and its potential use in drug delivery systems. The synthesis of BDBFC analogs can also be explored to enhance its therapeutic potential.

Synthesis Methods

BDBFC can be synthesized using several methods, including the reaction of 2-methylbenzofuran-3-carboxylic acid with butyl bromide, followed by the reaction with sodium hydride and 2,5-dimethylphenylsulfonyl chloride. Another method involves the reaction of 2-methylbenzofuran-3-carboxylic acid with butyl chloroformate, followed by the reaction with 2,5-dimethylphenylsulfonyl amine. Both methods have been reported to produce high yields of BDBFC.

Scientific Research Applications

BDBFC has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. BDBFC has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BDBFC has been studied for its potential use in drug delivery systems.

properties

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

IUPAC Name

butyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H25NO5S/c1-5-6-11-27-22(24)21-16(4)28-19-10-9-17(13-18(19)21)23-29(25,26)20-12-14(2)7-8-15(20)3/h7-10,12-13,23H,5-6,11H2,1-4H3

InChI Key

ZDZNWARTBJJVQC-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C

Canonical SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C

Origin of Product

United States

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